molecular formula C15H21NO2 B3417476 吲哚洛尔 CAS No. 106656-86-4

吲哚洛尔

货号 B3417476
CAS 编号: 106656-86-4
分子量: 247.33 g/mol
InChI 键: MPGBPFMOOXKQRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indenolol is a drug of the beta-adrenergic blocker class . It was investigated in the 1980s for the treatment of hypertension (high blood pressure), but as of 2021, it is not known to be marketed . It is a derivative of a phenolic 4-indenol .


Molecular Structure Analysis

The molecular formula of Indenolol is C15H21NO2 . Its IUPAC name is 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . The molecular weight is 247.33 g/mol .


Physical And Chemical Properties Analysis

Indenolol has a molecular weight of 247.33 g/mol . The ChemSpider database provides additional properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume .

科学研究应用

哮喘高血压患者的应用

吲哚洛尔已被研究用于慢性支气管哮喘的高血压患者。一项临床实验表明,吲哚洛尔提供了令人满意的降压作用,而没有显着的支气管收缩效应,表明其在哮喘高血压患者中是安全有效的 (A. Della Toffola 等,1986)

血管扩张和抗高血压活性

吲哚洛尔被认为是一种非心脏选择性β受体阻断药,已被观察到引起肾脏和肢体血管扩张。这种血管扩张作用有助于其抗高血压活性,使其可用于治疗原发性高血压。具体而言,它已被证明可以降低肾脏和腿部血管阻力,增强这些区域的血流 (L. Poggesi 等,1995)

高血压中左心室功能

研究吲哚洛尔盐酸盐对原发性高血压患者左心室功能的影响,结果表明,吲哚洛尔治疗显着降低收缩压和舒张压以及心率,而不会对左心室功能产生负面影响。这表明其在控制高血压方面有效,且不会损害心脏功能 (A. Venco 等,1985)

实验动物的中枢作用

对吲哚洛尔对动物中枢神经系统的影响的研究表明,它显着降低自发运动活动并影响条件性回避反应习得。它还增强了戊巴比妥诱导的催眠作用并拮抗苯丙胺诱导的兴奋行为,表明其具有与其他 β 受体阻滞剂类似的抗焦虑作用 (M. Tariq 等,1986)

对血压和血管阻力的影响

吲哚洛尔的降压作用已在原发性高血压患者的研究中得到证实。发现它可以降低血压和下肢血管阻力,表明其具有内在的拟交感活性。这一特性使吲哚洛尔通过降低血管阻力来控制高血压 (L. Poggesi 等,1987)

β-肾上腺素能受体相互作用

对用吲哚洛尔治疗原发性高血压患者的多形核白细胞中的 β-肾上腺素能受体进行评估的研究发现,该药物不会增加 β-肾上腺素能受体的数量,但显着降低了它们的亲和力。与 β-肾上腺素能受体的这种独特相互作用可以解释高血压患者停用吲哚洛尔后没有反弹效应,突出了其独特的药理学特征 (L. Corradi 等,1986)

剂量反应关系

对吲哚洛尔剂量反应的研究表明,它可以减轻运动引起的收缩压升高和心动过速。这些发现表明,即使在较低剂量下,吲哚洛尔也会产生显着影响,使其成为某些患者群体的潜在更佳选择 (F. E. Okupa 等,1981)

对高血压中左心室质量的影响

发现用吲哚洛尔进行长期降压治疗对高血压患者的左心室肥大有积极影响。该治疗导致左心室后壁厚度和总体质量下降,表明其在逆转心脏高血压变化方面有效,且不会损害收缩功能 (F. Sau 等,1990)

血管 β-肾上腺素能受体的部分激动作用

吲哚洛尔的内在拟交感活性已通过其对高血压患者前臂小动脉的血管扩张作用得到证明。这种在血管 β-肾上腺素能受体的部分激动作用将吲哚洛尔与其他 β 受体阻滞剂区分开来,并有助于其在高血压中的治疗作用 (S. Taddei 等,1989)

高血压中的血流动力学效应

吲哚洛尔对高血压患者的心血管参数显示出显着影响,尤其是在亚最大工作负荷之后。该药物显着降低心率、收缩压和舒张压以及心肌耗氧量,从而提高工作耐受性并减少体力活动期间的主观症状 (C. Aiello 等,2004)

未来方向

Indenolol was investigated in the 1980s, but as of 2021, it is not known to be marketed . Future research could potentially explore its efficacy and safety in more depth.

Relevant Papers

  • "Indenolol: A New Antihypertensive Agent: Efficacy, Toxicity, and Hemodynamic Effects in a Crossover Double-Blind Study with Metoprolol" .
  • "Effects of indenolol on blood pressure, lower limb blood flow" .

属性

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106656-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indenolol
Reactant of Route 2
Reactant of Route 2
Indenolol
Reactant of Route 3
Reactant of Route 3
Indenolol
Reactant of Route 4
Reactant of Route 4
Indenolol
Reactant of Route 5
Indenolol
Reactant of Route 6
Reactant of Route 6
Indenolol

Q & A

Q1: What is the primary mechanism of action of Indenolol?

A1: Indenolol primarily exerts its effects by blocking beta-adrenergic receptors. While it exhibits non-selective antagonism for both beta-1 and beta-2 subtypes, it demonstrates a unique characteristic: partial agonism at vascular beta-2 adrenoceptors. [] This means that in addition to blocking the effects of adrenaline and noradrenaline, it can also weakly activate these receptors in blood vessels, potentially contributing to its vasodilatory effects. []

Q2: How does Indenolol’s partial beta-2 agonism influence its effects on blood pressure?

A2: The partial beta-2 agonism of Indenolol may contribute to a reduction in total peripheral resistance, alongside its primary effect of reducing cardiac output. This dual mechanism may explain its effectiveness as an antihypertensive agent. [, , ]

Q3: How does Indenolol compare to other beta-blockers in terms of its effects on the heart?

A3: Compared to other beta-blockers, Indenolol has been shown to have minimal negative inotropic effects, meaning it doesn't significantly weaken the heart's contractions. [] While it effectively reduces heart rate, studies suggest that it maintains or even slightly improves stroke volume and ejection fraction. [, ]

Q4: Does Indenolol affect the central nervous system (CNS)?

A4: While primarily known for its cardiovascular effects, Indenolol does exhibit some central nervous system (CNS) activity. Studies in animal models show that it can reduce spontaneous motor activity, potentiate pentobarbitone-induced hypnosis, and antagonize amphetamine-induced excitatory behavior, suggesting potential anxiolytic effects. [, ] Additionally, research indicates that it may influence yawning responses by interacting with central beta-adrenoceptors. []

Q5: Does Indenolol impact thyroid hormone levels?

A5: Interestingly, Indenolol has been observed to decrease serum levels of thyroid hormones T4 and T3 in hyperthyroid patients. This effect, attributed to its beta-2 adrenoceptor blocking properties, distinguishes it from metoprolol, which does not exhibit this effect. []

Q6: What is the molecular formula and weight of Indenolol?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Indenolol. To obtain this information, you would need to consult additional resources like chemical databases or the drug's monograph.

Q7: Is there spectroscopic data available for Indenolol in these research papers?

A7: While the papers mention techniques like high-performance liquid chromatography (HPLC) [, , , , , , , ] and spectrofluorimetry [, ] for analyzing Indenolol, they don't provide detailed spectroscopic data. For such information, it would be necessary to refer to analytical chemistry literature focused on Indenolol characterization.

Q8: How is Indenolol absorbed and eliminated from the body?

A8: Indenolol exhibits first-order absorption and elimination kinetics. [] Following oral administration, its peak plasma levels are reached within 1.5 to 2 hours. It has a relatively short elimination half-life of approximately 4 hours. [] Importantly, it does not accumulate in the body after repeated administrations. []

Q9: Does the route of administration affect Indenolol’s bioavailability?

A9: While oral administration is common, research suggests that nasal administration of Indenolol achieves comparable bioavailability to intravenous administration in rat models. This indicates that the nasal route might be a viable alternative for Indenolol delivery. []

Q10: How does the co-administration of gastrointestinal drugs affect Indenolol’s bioavailability?

A10: Concomitant administration of drugs like sucralfate and kaolin-pectin can significantly reduce the extent of Indenolol absorption, although the rate of absorption remains unaffected. This interaction highlights the potential for clinically significant effects when Indenolol is taken alongside these gastrointestinal medications. [, , , ]

Q11: What are the primary clinical applications of Indenolol?

A11: Indenolol is primarily used as an antihypertensive agent for managing essential hypertension. [, , , ] It has demonstrated efficacy in lowering both systolic and diastolic blood pressure, both at rest and during exercise. [, ]

Q12: Has Indenolol shown efficacy in treating other conditions besides hypertension?

A12: Beyond hypertension, Indenolol has shown promise in treating essential tremor, a neurological disorder characterized by involuntary shaking. [] Its efficacy in this regard is attributed to its beta-blocking properties, particularly its membrane stabilizing activity. [] Additionally, some studies suggest its potential utility in managing hyperthyroidism due to its effects on thyroid hormone levels. []

Q13: Are there any specific drug delivery strategies being explored for Indenolol?

A13: The provided research articles do not delve into specific drug delivery strategies for Indenolol beyond the exploration of nasal administration as an alternative route. Further research is needed to explore targeted drug delivery approaches for enhancing its efficacy and safety profile.

Q14: What are some of the key analytical methods used in Indenolol research?

A14: Researchers utilize various analytical techniques to study Indenolol, including:

  • High-Performance Liquid Chromatography (HPLC): This method is widely used for separating, identifying, and quantifying Indenolol in various matrices, including pharmaceutical formulations and biological samples. [, , , , , , , ]
  • Spectrofluorimetry: This technique exploits Indenolol's fluorescent properties for sensitive and specific quantification, particularly in biological fluids. [, ]
  • Echocardiography: This non-invasive imaging technique is employed to assess Indenolol's impact on cardiac function, including parameters like left ventricular dimensions, ejection fraction, and stroke volume. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。